N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide
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Overview
Description
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring, an oxoethyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-benzylpyridine.
Introduction of the Oxoethyl Group: The 4-benzylpiperidine is then reacted with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Formation of But-2-ynamide: The final step involves the reaction of the intermediate compound with but-2-ynoic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynoic acid, while reduction may produce N-[2-(4-Benzylpiperidin-1-yl)-2-hydroxyethyl]but-2-ynamide.
Scientific Research Applications
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, including its role as a monoamine releasing agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential therapeutic applications, particularly in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(1-Benzylpiperidin-4-yl)-2-furamide
Uniqueness
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively release monoamines makes it particularly valuable in research focused on neurological and psychiatric disorders.
Properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-6-17(21)19-14-18(22)20-11-9-16(10-12-20)13-15-7-4-3-5-8-15/h3-5,7-8,16H,9-14H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSPPISYAHCPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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